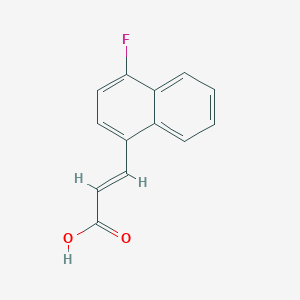
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid is a unique organic compound characterized by a prop-2-enoic acid backbone substituted with a 4-fluoronaphthyl group. This compound belongs to the class of unsaturated carboxylic acids and has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique combination of a naphthalene ring and a propanoic acid moiety enhances its lipophilicity, potentially allowing for better membrane penetration compared to simpler analogs like 4-fluorocinnamic acid. The presence of the fluorine atom may also influence its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 220.23 g/mol |
| Structure Type | Unsaturated Carboxylic Acid |
| Notable Properties | Potential antimicrobial and anticancer activities |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that unsaturated carboxylic acids can disrupt bacterial cell membranes, leading to cell lysis. The specific antimicrobial activity of this compound is still under investigation, but preliminary findings suggest it may possess significant efficacy against various bacterial strains .
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies indicate that structural modifications in naphthalene derivatives can enhance their binding affinity to cancer-related targets, suggesting that this compound may also exhibit such properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This interaction can lead to modulation of various signaling pathways, which may result in either antimicrobial or anticancer effects. The precise mechanism remains to be fully elucidated, but it is hypothesized that the compound may inhibit key enzymes or disrupt critical cellular processes.
Study on Antimicrobial Activity
In a recent study, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value comparable to established antibiotics .
Study on Anticancer Activity
Another study evaluated the effect of this compound on lung cancer cell lines. It was found that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .
Eigenschaften
IUPAC Name |
(E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8H,(H,15,16)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKPJMKVXIDBOL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















